2,2-Dimethyl-3-(nitromethyl)oxirane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO3 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2,2-dimethyl-3-(nitromethyl)oxirane |
InChI |
InChI=1S/C5H9NO3/c1-5(2)4(9-5)3-6(7)8/h4H,3H2,1-2H3 |
InChI Key |
LGECJRHONVHFNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C[N+](=O)[O-])C |
Origin of Product |
United States |
Mechanistic Investigations and Reaction Dynamics
The inherent ring strain of epoxides, estimated to be around 13 kcal/mol, makes them susceptible to ring-opening reactions under both acidic and basic conditions. masterorganicchemistry.comreddit.com The presence of a gem-dimethyl group at the C2 position and a nitromethyl substituent at the C3 position of 2,2-Dimethyl-3-(nitromethyl)oxirane introduces significant electronic and steric factors that govern its reactivity and the mechanism of its transformations.
The ring-opening of this compound can proceed through various mechanistic pathways, including S_N1, S_N2, and borderline mechanisms, depending on the reaction conditions and the nature of the nucleophile. acs.orglibretexts.org
S_N2 Mechanism: Under basic or nucleophilic conditions, the ring-opening is expected to follow an S_N2 pathway. ucalgary.cachemistrysteps.com Strong nucleophiles will attack one of the electrophilic carbons of the oxirane ring, leading to a concerted bond-breaking of the C-O bond and inversion of stereochemistry at the site of attack. Due to steric hindrance from the two methyl groups at C2, nucleophilic attack is anticipated to occur preferentially at the less substituted C3 carbon. The electron-withdrawing nature of the adjacent nitromethyl group at C3 would further activate this position towards nucleophilic attack.
S_N1 Mechanism: In the presence of a strong acid, the reaction can proceed through an S_N1-like mechanism. libretexts.orgpressbooks.pub The epoxide oxygen is first protonated, forming a good leaving group. Subsequently, the C-O bond cleaves to form a carbocation intermediate. The tertiary carbocation that would be formed at the C2 position is significantly more stable than the primary carbocation at the C3 position. Therefore, under acidic conditions that favor an S_N1 pathway, the nucleophile is expected to attack the more substituted C2 carbon.
Borderline Mechanisms: It is also plausible that the ring-opening of this compound proceeds via a borderline mechanism, exhibiting characteristics of both S_N1 and S_N2 pathways. libretexts.orgpressbooks.pub In such cases, the transition state would have a significant degree of both bond-making (nucleophile-carbon) and bond-breaking (carbon-oxygen), with a partial positive charge distributed across the carbon atoms of the epoxide ring. The regioselectivity of the nucleophilic attack in a borderline mechanism is sensitive to a combination of steric and electronic factors, as well as the specific reaction conditions.
The regioselectivity of the ring-opening is a key diagnostic tool for elucidating the dominant mechanistic pathway, as summarized in the table below.
| Reaction Conditions | Expected Major Product | Dominant Mechanism |
| Strong Nucleophile (e.g., RO⁻, CN⁻) | Attack at C3 | S_N2 |
| Acid-Catalyzed (e.g., H₂SO₄, H₂O) | Attack at C2 | S_N1-like |
The reactivity and selectivity of the ring-opening of this compound can be significantly influenced by the choice of catalyst and solvent.
Catalyst Effects: A variety of catalysts, including Lewis acids and transition metal complexes, are known to facilitate epoxide ring-opening reactions. mdpi.comresearchgate.netacs.org For instance, metal-salen complexes have been effectively used in the asymmetric ring-opening of epoxides, allowing for the enantioselective synthesis of vicinal functionalized products. mdpi.com In the context of this compound, a chiral Lewis acid catalyst could potentially be employed to achieve enantioselective ring-opening, yielding chiral building blocks. The choice of metal center and ligand in such a catalyst would be critical in controlling both the rate and the stereoselectivity of the reaction.
Solvent Effects: The solvent can play a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction mechanism. Polar protic solvents, such as water and alcohols, can participate in the reaction as nucleophiles and can also stabilize charged intermediates, potentially favoring an S_N1-like pathway. Polar aprotic solvents, such as DMSO or DMF, are effective at solvating cations but not anions, which can enhance the nucleophilicity of anionic reagents, thus favoring an S_N2 reaction. The use of nitromethane (B149229) as a polar solvent has been shown to be effective for the nucleophilic ring-opening of other epoxides. libretexts.org
The following table illustrates the expected effect of different solvent types on the ring-opening mechanism.
| Solvent Type | Expected Influence | Favored Mechanism |
| Polar Protic (e.g., H₂O, CH₃OH) | Stabilizes carbocation-like transition states | S_N1-like |
| Polar Aprotic (e.g., DMSO, Acetone) | Enhances nucleophilicity of anionic reagents | S_N2 |
| Nonpolar (e.g., Hexane, Toluene) | Generally slows down reactions with charged species | Dependent on catalyst/reagents |
S_N2 Transition State: For the S_N2 mechanism, the transition state would involve the nucleophile, the attacked carbon atom, and the leaving group (the epoxide oxygen) in a trigonal bipyramidal geometry. The nucleophile would be attacking from the backside relative to the C-O bond being broken. The presence of the electron-withdrawing nitromethyl group at C3 would likely lower the energy of the transition state for nucleophilic attack at this position by stabilizing the developing negative charge on the oxygen atom.
S_N1-like Transition State: In an acid-catalyzed, S_N1-like mechanism, the transition state would have significant carbocationic character. libretexts.org The C-O bond would be substantially broken, and a partial positive charge would be localized primarily on the more substituted C2 carbon, stabilized by the two methyl groups through hyperconjugation. The geometry around the C2 carbon would be approaching trigonal planar.
Computational chemistry, particularly density functional theory (DFT) calculations, would be a powerful tool to model these transition states and to calculate their relative energies, providing a more quantitative understanding of the factors controlling the regioselectivity of the ring-opening reaction.
Kinetic isotope effect (KIE) studies are a valuable experimental tool for probing reaction mechanisms by determining the rate-limiting step and the nature of the transition state. masterorganicchemistry.com While no specific KIE studies for this compound have been reported, a hypothetical study can be designed to distinguish between the possible mechanistic pathways.
By synthesizing isotopically labeled versions of the epoxide, for example, by replacing a hydrogen atom with deuterium (B1214612) at a specific position, one can measure the effect of this substitution on the reaction rate.
Primary KIE: A significant primary KIE (typically k_H/k_D > 2) would be expected if a C-H bond at the reaction center is broken in the rate-determining step. This is generally not the case for nucleophilic ring-opening of epoxides unless a deprotonation step is rate-limiting.
Secondary KIE: More informative for this system would be secondary KIEs. For an S_N2 reaction, a small inverse KIE (k_H/k_D < 1) is often observed at the alpha-carbon (the carbon undergoing substitution) as it rehybridizes from sp³ to a more constrained sp²-like geometry in the transition state. Conversely, for an S_N1 reaction, a small normal KIE (k_H/k_D > 1) is expected as the carbon rehybridizes from sp³ to a less constrained sp² carbocation.
The table below presents hypothetical KIE values and their mechanistic implications for the ring-opening of this compound.
| Isotopic Substitution | Hypothetical k_H/k_D | Mechanistic Interpretation |
| Deuterium at C3 (attack at C3) | ~0.95 | Suggests S_N2-like transition state |
| Deuterium at C2 (attack at C2) | ~1.10 | Suggests S_N1-like transition state with carbocation character at C2 |
The precise measurement and interpretation of such KIEs could provide definitive evidence for the operative mechanism under different reaction conditions. ucalgary.ca
Stereochemical Aspects and Chiral Transformations
Diastereoselectivity in Reactions of 2,2-Dimethyl-3-(nitromethyl)oxirane
The reactions of this compound, particularly the nucleophilic ring-opening of the epoxide, are expected to proceed with a high degree of diastereoselectivity. This selectivity is primarily influenced by the steric hindrance imposed by the gem-dimethyl group and the electronic effects of the nitromethyl group.
Nucleophilic attack on the oxirane ring can occur at either C2 or C3. However, the quaternary C2 carbon is sterically hindered by the two methyl groups, making nucleophilic attack at the C3 position more favorable. This regioselectivity, in turn, dictates the diastereochemical outcome of the reaction.
The approach of the nucleophile to the C3 carbon is directed by the existing stereochemistry of the molecule. The bulky gem-dimethyl group and the nitromethyl group create a biased steric environment, favoring the approach of the nucleophile from the less hindered face of the molecule. This generally leads to the formation of one diastereomer in preference to the other.
For instance, in the ring-opening reaction of a racemic mixture of (±)-2,2-dimethyl-3-(nitromethyl)oxirane with a nucleophile, two diastereomeric products can be formed. The relative ratio of these diastereomers will depend on the nature of the nucleophile, the reaction conditions, and the inherent steric and electronic properties of the oxirane.
While specific experimental data for the diastereoselectivity in reactions of this compound is not extensively reported in the literature, studies on analogous nitro-substituted epoxides provide valuable insights. For example, the epoxidation of related nitroalkenes has been shown to be diastereoselective, with the diastereomeric ratio being influenced by the choice of the epoxidizing agent. In one study, the epoxidation of a 1-nitro-1-(p-tolylthio)alkene with lithium tert-butyl peroxide afforded the syn-epoxide with moderate selectivity, whereas the use of potassium tert-butyl peroxide favored the formation of the anti-diastereomer rsc.org. This suggests that by carefully selecting reagents, a degree of control over the diastereoselectivity in the synthesis of similar nitro-epoxides can be achieved.
The following table illustrates hypothetical diastereomeric ratios for the nucleophilic ring-opening of (±)-2,2-dimethyl-3-(nitromethyl)oxirane with different nucleophiles, based on general principles of steric approach control.
Hypothetical Diastereoselectivity in Nucleophilic Ring-Opening Reactions
| Nucleophile | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (Major:Minor) |
|---|---|---|---|---|
| Sodium azide (B81097) (NaN3) | DMF | 25 | anti | 85:15 |
| Lithium aluminum hydride (LiAlH4) | THF | 0 | anti | 90:10 |
| Grignard Reagent (CH3MgBr) | Ether | 0 | anti | 80:20 |
| Sodium methoxide (B1231860) (NaOCH3) | Methanol | 25 | anti | 75:25 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on established principles of stereoselective reactions of epoxides.
Enantioselective Catalysis in Syntheses and Transformations Involving this compound
The synthesis of enantiomerically pure this compound is a significant challenge that can be addressed through enantioselective catalysis. Asymmetric epoxidation of the corresponding alkene, 3-methyl-2-(nitromethyl)but-1-ene, using chiral catalysts is a promising strategy.
Several catalytic systems have been developed for the enantioselective epoxidation of unfunctionalized and functionalized olefins. These often involve transition metal complexes with chiral ligands. For instance, chiral manganese(III)-salen complexes and titanium-tartrate systems (Sharpless epoxidation) are well-established for asymmetric epoxidation. However, the presence of the nitro group might interfere with some catalytic systems, necessitating careful selection and optimization of the catalyst.
Alternatively, organocatalysis has emerged as a powerful tool for enantioselective transformations. Chiral ketones, for example, can be used to generate chiral dioxiranes in situ, which then act as enantioselective epoxidizing agents.
Once enantiomerically enriched this compound is obtained, its subsequent transformations can also be controlled using enantioselective catalysis. For example, kinetic resolution of a racemic mixture of the epoxide through a catalytic enantioselective ring-opening reaction can provide access to both enantiomers of the starting material and the ring-opened product in high enantiomeric excess.
The table below presents hypothetical results for the enantioselective epoxidation of 3-methyl-2-(nitromethyl)but-1-ene using different catalytic systems.
Hypothetical Enantioselective Epoxidation of 3-Methyl-2-(nitromethyl)but-1-ene
| Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Major Enantiomer |
|---|---|---|---|---|
| Chiral Mn(III)-salen complex | m-CPBA | 75 | 85 | (R) |
| Ti(OiPr)4 / D-(-)-DIPT | TBHP | 60 | 92 | (S) |
| Chiral Ketone / Oxone | Oxone | 80 | 95 | (R) |
| Jacobsen's Catalyst | NaOCl | 70 | 90 | (S) |
Note: The data in this table is hypothetical and based on typical performance of these catalytic systems for similar substrates.
Chiral Auxiliary-Mediated Transformations
The use of chiral auxiliaries represents a powerful strategy for controlling the stereochemical outcome of reactions involving this compound. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed.
In the context of this compound, a chiral auxiliary could be introduced, for example, by reacting an enantiopure alcohol with a derivative of the nitromethyl group. This would create a chiral center that can influence the stereoselectivity of subsequent transformations, such as the epoxidation of a precursor alkene or the ring-opening of the epoxide.
Evans' oxazolidinone auxiliaries, for instance, are widely used to control the stereochemistry of aldol (B89426) reactions and alkylations. harvard.edu While not directly applicable to the epoxide itself, a similar principle could be employed in the synthesis of a precursor. For example, attaching a chiral auxiliary to a precursor of the nitromethyl group could direct the stereoselective addition to a carbonyl compound, which could then be converted to the target epoxide.
The following table provides a hypothetical example of a chiral auxiliary-mediated reaction to synthesize a precursor to this compound.
Hypothetical Chiral Auxiliary-Mediated Aldol Reaction
| Chiral Auxiliary | Aldehyde | Reaction Conditions | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | 1. LDA, THF, -78 °C; 2. Isobutyraldehyde | 95:5 | 85 |
| (R)-2-Amino-1,1-diphenyl-1-propanol | Isobutyraldehyde | 1. n-BuLi, THF, -78 °C; 2. Isobutyraldehyde | 92:8 | 80 |
| (1R,2S)-(-)-Ephedrine | Isobutyraldehyde | 1. LDA, THF, -78 °C; 2. Isobutyraldehyde | 88:12 | 78 |
Note: The data presented is hypothetical and illustrates the potential application of chiral auxiliaries in the synthesis of precursors to the target compound.
Techniques for Absolute and Relative Stereochemical Assignment
The unambiguous determination of the absolute and relative stereochemistry of this compound and its derivatives is crucial for understanding its chemical behavior and potential applications. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is a primary tool for determining the relative stereochemistry of organic molecules. The chemical shifts, coupling constants (J-values), and through-space interactions (observed in Nuclear Overhauser Effect, NOE, experiments) can provide detailed information about the spatial arrangement of atoms. For epoxides, the protons on the oxirane ring have characteristic chemical shifts and coupling constants that can help in assigning the cis or trans relationship of the substituents. marinelipids.ca
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound. sphinxsai.comnih.gov By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be constructed, revealing the precise arrangement of atoms in space. This technique, however, is contingent on the ability to grow suitable single crystals of the compound or a derivative.
Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate enantiomers and determine the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase, the two enantiomers interact differently with the column, leading to different retention times.
Optical Rotation: The measurement of optical rotation using a polarimeter can indicate whether a compound is chiral and can be used to distinguish between enantiomers, which rotate plane-polarized light in opposite directions. However, the magnitude and sign of the rotation are not always easily predictable from the structure.
The following table summarizes the applicability of these techniques for the stereochemical analysis of this compound.
Techniques for Stereochemical Assignment
| Technique | Information Obtained | Applicability to this compound |
|---|---|---|
| NMR Spectroscopy | Relative stereochemistry, conformational analysis | Highly applicable for determining the relative configuration of the epoxide ring substituents. |
| X-ray Crystallography | Absolute and relative stereochemistry | Applicable if suitable single crystals can be obtained. Provides definitive structural proof. |
| Chiral Chromatography (HPLC/GC) | Enantiomeric excess, separation of enantiomers | Essential for quantifying the success of an enantioselective synthesis or resolution. |
| Optical Rotation | Indication of chirality, distinction between enantiomers | Useful for routine characterization of enantiomerically enriched samples. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. For 2,2-dimethyl-3-(nitromethyl)oxirane, these calculations would typically employ Density Functional Theory (DFT) or ab initio methods to optimize the molecular geometry and predict key structural parameters.
Table 1: Predicted Molecular Geometry of this compound Note: The following data are estimations based on typical values for substituted oxiranes and nitroalkanes, as direct computational studies on this compound are not readily available in the literature.
| Parameter | Predicted Value | Basis of Estimation |
| C2-O Bond Length | ~1.45 Å | Based on 2,2-dimethyloxirane |
| C3-O Bond Length | ~1.46 Å | Slightly elongated due to the electron-withdrawing nitro group |
| C2-C3 Bond Length | ~1.48 Å | Typical for substituted oxiranes |
| C-N Bond Length | ~1.49 Å | Typical for nitroalkanes |
| N-O Bond Length | ~1.22 Å | Typical for nitroalkanes |
| C2-C(CH3) Bond Length | ~1.52 Å | Standard sp3 C-C bond |
| ∠C2-O-C3 | ~61° | Characteristic of a strained oxirane ring |
| ∠O-C3-C(nitromethyl) | ~118° | Influenced by steric hindrance and electronic effects |
| Dihedral Angle H-C-C-N | Variable | Dependent on the rotational conformation of the nitromethyl group |
Electronic Structure Analysis and Prediction of Reactivity Descriptors
The electronic structure of this compound is characterized by the interplay of the strained oxirane ring and the strongly electron-withdrawing nitro group. wikipedia.org This combination dictates the molecule's reactivity. The nitro group significantly influences the electron density distribution across the molecule, particularly affecting the adjacent C3 carbon and the oxirane ring. researchgate.net
Computational methods can be used to calculate various reactivity descriptors that provide a quantitative measure of the molecule's chemical behavior. These descriptors are derived from the molecular orbitals and the electron density.
Key Reactivity Descriptors:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy and distribution of these frontier orbitals indicate the molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO). The HOMO is likely to be localized on the oxirane ring, particularly the oxygen atom with its lone pairs, while the LUMO is expected to be centered on the nitro group.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecular surface. Regions of negative potential (red/yellow) indicate areas prone to electrophilic attack, which would be expected around the oxygen atoms of the nitro group and the oxirane ring. Regions of positive potential (blue) are susceptible to nucleophilic attack, likely to be found on the carbon atoms of the oxirane ring and the nitrogen atom of the nitro group. oregonstate.edu
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can further explain the molecule's stability and reactivity.
Table 2: Predicted Electronic Properties and Reactivity Descriptors Note: These values are qualitative predictions based on the known effects of the functional groups present.
| Property/Descriptor | Predicted Characteristic | Rationale |
| HOMO Energy | Relatively Low | The electron-withdrawing nitro group lowers the energy of the HOMO. |
| LUMO Energy | Low | The nitro group provides a low-lying empty orbital, making the molecule a good electron acceptor. |
| HOMO-LUMO Gap | Relatively Small | Suggests higher reactivity compared to simple alkanes. |
| Dipole Moment | High | The polar nitro group and the oxirane ring contribute to a significant overall dipole moment. libretexts.org |
| Partial Charge on C3 | Positive | The electron-withdrawing effect of the nitro group and the oxygen atom of the oxirane ring will polarize the C3-C(nitromethyl) and C3-O bonds. |
Computational Modeling of Reaction Pathways and Transition State Geometries
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several reaction pathways can be computationally explored.
A primary reaction pathway of interest is the ring-opening of the epoxide . This can be initiated by either nucleophilic attack or acid catalysis. rsc.org The presence of the nitro group is expected to influence the regioselectivity of the ring-opening. Under acidic conditions, protonation of the oxirane oxygen would be followed by nucleophilic attack at the more substituted C2 carbon, due to the stabilizing effect of the gem-dimethyl groups on the partial positive charge. However, the strong electron-withdrawing nature of the nitromethyl group at C3 might disfavor positive charge development at this position, potentially directing nucleophiles to C2. oregonstate.edu
Another significant reaction pathway is the reduction of the nitro group . This can be achieved through various reducing agents and catalytic systems. wku.educhemrxiv.orgnih.gov Computational studies can model the step-by-step reduction process, which typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to form the corresponding amine. orientjchem.org The transition state geometries for each step can be calculated to understand the reaction mechanism and the factors controlling the reaction rate. youtube.com
Prediction of Spectroscopic Signatures for Advanced Structural Elucidation
Computational chemistry can accurately predict spectroscopic data, which is invaluable for the structural elucidation of new or uncharacterized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts. rsc.orgacs.orgnih.govnih.govaminer.org The predicted spectra can be compared with experimental data to confirm the molecular structure.
Table 3: Predicted 1H and 13C NMR Chemical Shifts Note: These are estimated chemical shift ranges based on analogous structures.
| Nucleus | Predicted Chemical Shift (ppm) | Comments |
| 1H (CH3) | 1.2 - 1.5 | Protons of the gem-dimethyl groups. |
| 1H (CH-oxirane) | 3.0 - 3.5 | Proton on the C3 carbon of the oxirane ring. |
| 1H (CH2-nitro) | 4.5 - 5.0 | Protons of the nitromethyl group, deshielded by the nitro group. |
| 13C (C(CH3)2) | 55 - 65 | Quaternary carbon of the oxirane ring. |
| 13C (CH-oxirane) | 50 - 60 | C3 carbon of the oxirane ring. |
| 13C (CH2-nitro) | 70 - 80 | Carbon of the nitromethyl group, significantly deshielded by the nitro group. |
| 13C (CH3) | 20 - 30 | Carbons of the gem-dimethyl groups. |
Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. arxiv.orgrsc.orgarxiv.orgyoutube.comnih.gov This is particularly useful for identifying characteristic functional groups.
Table 4: Predicted Characteristic IR Absorption Frequencies Note: These are expected vibrational frequencies based on the functional groups present.
| Functional Group | Predicted Wavenumber (cm-1) | Vibrational Mode |
| Nitro Group (NO2) | 1540 - 1560 | Asymmetric Stretching |
| Nitro Group (NO2) | 1370 - 1390 | Symmetric Stretching |
| Oxirane Ring | 1250 - 1270 | Ring Breathing |
| Oxirane Ring (C-O) | 850 - 950 | Asymmetric Stretching |
| C-H (sp3) | 2950 - 3000 | Stretching |
Computational Design and Optimization of Catalytic Systems for this compound Transformations
Computational chemistry plays a crucial role in the rational design and optimization of catalysts for specific chemical transformations. beilstein-journals.orgacs.orgacs.orgnih.govnih.gov For this compound, two key transformations that could be targeted for catalytic development are the enantioselective ring-opening of the epoxide and the chemoselective reduction of the nitro group.
Catalytic Epoxide Ring-Opening: Computational methods can be used to design chiral catalysts that can stereoselectively open the oxirane ring. This involves modeling the interaction of the substrate with the catalyst, calculating the energies of the diastereomeric transition states, and predicting the enantiomeric excess of the product. acs.orgacs.org Lewis acids and enzymes like epoxide hydrolases are common catalysts for such reactions. nih.gov
Catalytic Nitro Group Reduction: The selective reduction of the nitro group in the presence of the epoxide ring is a synthetic challenge. Computational studies can aid in the design of catalysts, often based on transition metals like palladium, platinum, or nickel, that can achieve high chemoselectivity. wku.eduacs.orgacs.org By modeling the adsorption of the molecule on the catalyst surface and the subsequent hydrogenation steps, researchers can understand the factors that favor the reduction of the nitro group over the opening of the epoxide ring. orientjchem.org Biocatalytic approaches using enzymes are also an emerging area for selective nitro reduction. chemrxiv.orgnih.gov
Applications in Advanced Organic Synthesis
Utilization as a Chiral Building Block for Complex Molecular Architectures
The presence of a stereocenter at the carbon atom bearing the nitromethyl group makes enantiomerically pure 2,2-Dimethyl-3-(nitromethyl)oxirane a promising chiral building block. nist.govresearchgate.net The stereospecific opening of the oxirane ring by various nucleophiles would allow for the introduction of new functionalities with defined stereochemistry. This is a fundamental strategy in the synthesis of complex molecules where precise control over the three-dimensional arrangement of atoms is crucial. youtube.com
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The nitro group in this compound can be readily reduced to an amine. This primary amine, in conjunction with the reactive oxirane ring, provides a pathway for the synthesis of various nitrogen-containing heterocycles. researchgate.netpitt.edunih.govmdpi.com For instance, intramolecular cyclization following the reduction of the nitro group could potentially lead to the formation of substituted aziridines or other nitrogenous ring systems. Furthermore, intermolecular reactions with difunctional reagents could open avenues to more complex heterocyclic frameworks. nih.govresearchgate.net
Synthesis of Oxygen-Containing Heterocyclic Compounds
The oxirane ring is a well-established precursor for the synthesis of a variety of oxygen-containing heterocycles. pku.edu.cnresearcher.lifenih.gov Nucleophilic attack on the oxirane can lead to ring-opening, and subsequent intramolecular reactions can form larger rings such as tetrahydrofurans or tetrahydropyrans. The gem-dimethyl group on the oxirane ring could sterically direct the regioselectivity of the ring-opening reaction, offering a degree of control over the final product's structure.
Construction of Carbon Frameworks with Defined Stereocenters
Stereoselective reactions are fundamental to modern organic synthesis, allowing for the creation of specific stereoisomers. rptu.de The chiral nature of this compound makes it a candidate for diastereoselective and enantioselective transformations. The oxirane ring can be opened with high stereospecificity (e.g., via an SN2 mechanism), transferring the chirality of the starting material to the product. This is a powerful tool for constructing acyclic and cyclic carbon frameworks with multiple, well-defined stereocenters.
Precursor Synthesis for Analogs of Biologically Active Molecules and Natural Products
Many biologically active molecules and natural products contain oxirane or nitro functionalities, or the structural motifs that can be derived from them. beilstein-journals.orgnih.gov While no specific examples of the use of this compound in the synthesis of natural product analogs have been found in the reviewed literature, its structure suggests it could serve as a precursor. For example, the nitro group can be transformed into a variety of other functional groups, and the oxirane can be elaborated into diol or amino alcohol functionalities, which are common in natural products. researchgate.net
Advanced Polymer Synthesis Through Monomer Reactivity Studies
The reactivity of the oxirane ring makes it a potential monomer for ring-opening polymerization. However, there is currently no available research literature detailing the polymerization of this compound. Such studies would be necessary to determine its suitability for creating advanced polymers and to understand the properties of the resulting materials.
Advanced Analytical Methodologies for Mechanistic and Stereochemical Elucidation
Spectroscopic Techniques for Intermediate and Product Characterization
Spectroscopic methods are fundamental in the structural elucidation of organic compounds. For α-nitro epoxides, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the successful synthesis and for characterizing both the final product and any potential intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For α-nitro epoxides, the chemical shifts and coupling constants of the protons on the oxirane ring are particularly diagnostic. Based on analogous compounds like (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane, one can predict the expected spectral features for 2,2-Dimethyl-3-(nitromethyl)oxirane. rsc.org
¹H NMR: The proton on the C3 of the oxirane ring would likely appear as a multiplet, influenced by the adjacent nitromethyl group. The two protons of the nitromethyl group would be diastereotopic and thus expected to show distinct signals, likely as doublets of doublets. The two methyl groups at the C2 position would likely appear as two separate singlets due to the chiral center at C3.
¹³C NMR: The carbon atoms of the oxirane ring would have characteristic chemical shifts, typically in the range of 60-90 ppm. The carbon of the nitromethyl group would also exhibit a distinct signal.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption bands would be those corresponding to the nitro group (NO₂). These typically appear as two strong bands, one for the asymmetric stretch (around 1550 cm⁻¹) and one for the symmetric stretch (around 1360 cm⁻¹). The C-O stretching of the epoxide ring would also be observable. rsc.org
| Technique | Functional Group | Expected Chemical Shift / Frequency (for this compound) | Reference Data from Analogous α-Nitro Epoxides rsc.org |
|---|---|---|---|
| ¹H NMR | Oxirane Ring CH | ~3.5-4.5 ppm | 4.54 ppm (s, 1H) for (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane |
| ¹H NMR | CH₂NO₂ | ~4.0-5.0 ppm | N/A (Analog has a methyl group) |
| ¹H NMR | C(CH₃)₂ | ~1.5-2.0 ppm (two singlets) | 1.80 ppm (s, 3H) for (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane |
| ¹³C NMR | Oxirane Ring Carbons | ~60-90 ppm | 88.9 ppm, 62.6 ppm for (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane |
| ¹³C NMR | CH₂NO₂ | ~70-80 ppm | N/A |
| FTIR | NO₂ Asymmetric Stretch | ~1550-1560 cm⁻¹ | 1558 cm⁻¹ for (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane |
| FTIR | NO₂ Symmetric Stretch | ~1350-1360 cm⁻¹ | 1357 cm⁻¹ for (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane |
Chromatographic Methods for Separation and Purity Assessment of Stereoisomers
Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. The separation and purity assessment of these stereoisomers are crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including epoxides. mdpi.com
The choice of mobile phase is also critical for achieving good separation. Typically, mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol) are used. The exact ratio of the solvents is optimized to achieve the best balance between resolution and analysis time.
Research on the aminolytic kinetic resolution of various α-nitro epoxides has demonstrated the successful separation of their enantiomers using chiral HPLC. rsc.org These methods are directly applicable to this compound.
| Racemic Compound (Analog) | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Times (min) |
|---|---|---|---|---|---|
| (2R, 3S)-2-Methyl-2-nitro-3-phenyloxirane rsc.org | Chiralpak AS-H | n-hexane:2-propanol (95:5) | 1.0 | 254 | t_R(minor) = 6.1, t_R(major) = 6.8 |
| (2R, 3S)-2-Ethyl-2-nitro-3-phenyloxirane rsc.org | Chiralpak IE-3 | n-hexane:2-propanol (98:2) | 0.7 | 254 | t_R(minor) = 24.7, t_R(major) = 20.3 |
| (2R, 3S)-2-Methyl-2-nitro-3-(p-tolyl)oxirane rsc.org | Chiralpak IE-3 | n-hexane:2-propanol (98:2) | 0.7 | 220 | t_R(minor) = 16.2, t_R(major) = 14.2 |
X-ray Crystallography for Definitive Absolute Stereochemistry Determination
While spectroscopic and chromatographic methods can provide substantial structural information and confirm enantiomeric purity, X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a precise three-dimensional map of the atoms in a crystal.
For X-ray crystallography to be successful, the compound must first be obtained in the form of a single crystal of sufficient quality. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the determination of the unit cell dimensions, the arrangement of the molecules in the crystal lattice, and the precise coordinates of each atom within the molecule.
In the case of determining absolute stereochemistry, anomalous dispersion is used. When the crystal contains atoms that scatter X-rays anomalously, the diffraction pattern of one enantiomer will be subtly different from that of its mirror image. By carefully analyzing these differences (known as Bijvoet pairs), the absolute configuration (R or S) of the stereocenter can be unambiguously assigned.
Although a crystal structure for this compound is not publicly available, the general workflow for its analysis would be:
Synthesis and purification of an enantiomerically pure sample of this compound.
Growth of a high-quality single crystal suitable for X-ray diffraction.
Collection of diffraction data using a diffractometer.
Solving and refining the crystal structure.
Determination of the absolute configuration using anomalous dispersion, often facilitated by the presence of heavier atoms (though possible with lighter atoms as well).
This technique has been successfully applied to determine the structure of various complex organic molecules, including those containing nitro groups. mdpi.com
Future Research Directions and Emerging Trends in 2,2 Dimethyl 3 Nitromethyl Oxirane Chemistry
Development of Sustainable and Environmentally Benign Synthetic Approaches
The principles of green chemistry are increasingly guiding the synthesis of complex molecules, including epoxides. uniroma1.it Traditional epoxidation methods often rely on stoichiometric peracids, which generate significant acid waste, or chlorohydrin-based routes that produce chlorinated by-products and salt waste. lsbu.ac.uklancs.ac.uk Future research is intensely focused on overcoming these environmental drawbacks.
Key areas of development include:
Green Oxidants: The use of hydrogen peroxide (H₂O₂) is a cornerstone of modern green epoxidation. organic-chemistry.org It is inexpensive, and its only byproduct is water, making it an environmentally benign choice. organic-chemistry.orgmdpi.com Research continues to find new catalytic systems that can effectively activate H₂O₂ for the epoxidation of a wide range of alkenes.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a primary goal. This involves minimizing the use of protecting groups and developing one-pot or multicomponent reactions. nih.gov
Renewable Feedstocks: The shift towards using renewable primary raw materials is a long-term goal for the chemical industry. ejcmpr.com Exploring biosynthetic pathways or using plant-based starting materials could offer sustainable routes to the precursors of 2,2-dimethyl-3-(nitromethyl)oxirane. ejcmpr.com
Solvent-Free Reactions: Eliminating volatile organic solvents, which are a major source of industrial pollution, is a significant trend. ejcmpr.com Techniques like mechanochemistry, where reactions are induced by mechanical force, are being explored as solvent-free alternatives. nih.gov
| Synthetic Approach | Traditional Method | Sustainable Alternative | Environmental Benefit |
|---|---|---|---|
| Oxidant Choice | Stoichiometric peracids (e.g., m-CPBA) | Catalytic H₂O₂ or O₂ | Reduces acid waste; water is the only byproduct. lsbu.ac.uklancs.ac.uk |
| Halogen Use | Chlorohydrin process | Direct oxidation of alkenes | Avoids chlorinated by-products and calcium chloride waste. lsbu.ac.uk |
| Catalyst | Homogeneous catalysts | Heterogeneous or recyclable catalysts | Simplifies catalyst separation and reuse, minimizing waste. lancs.ac.uk |
| Solvent | Volatile organic compounds (VOCs) | Ionic liquids, supercritical fluids, or solvent-free conditions | Reduces air pollution and hazardous waste. ejcmpr.com |
Exploration of Novel Catalytic Systems for Enhanced Chemoselectivity and Stereoselectivity
The presence of multiple reactive sites in a molecule like this compound necessitates precise control over chemical reactions. Chemoselectivity , the ability to react with one functional group in preference to another, and stereoselectivity , the control over the 3D arrangement of the product, are paramount. youtube.comyoutube.comyoutube.com
Future research in this area is focused on:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. organic-chemistry.org For epoxidation, catalysts like chiral ketones or cinchona alkaloid derivatives can facilitate highly enantioselective transformations using green oxidants like H₂O₂. organic-chemistry.org
Transition Metal Catalysis: Catalysts based on metals like manganese, rhenium, palladium, and copper are continually being refined for higher efficiency and selectivity in epoxidation reactions. organic-chemistry.orgnumberanalytics.com Research aims to develop catalysts that operate under milder conditions, have lower environmental impact, and can be easily recycled.
Computational Design: Advances in computational chemistry allow for the rational design of catalysts. By modeling the transition states of reactions, researchers can predict which catalyst structures will provide the highest levels of selectivity for a specific substrate, accelerating the discovery of new and improved catalytic systems. acs.org
| Catalyst Type | Example | Key Advantage in Epoxidation | Reference |
|---|---|---|---|
| Manganese-based | Jacobsen-Katsuki catalyst (Mn-salen complexes) | Enantioselective synthesis of epoxides from alkenes. | numberanalytics.com |
| Rhenium-based | Methyltrioxorhenium (MTO) | High efficiency with aqueous hydrogen peroxide. | organic-chemistry.org |
| Organocatalysts | Chiral ketones (e.g., Shi catalyst), Cinchona alkaloids | Metal-free, environmentally friendly asymmetric epoxidation. | organic-chemistry.org |
| Rare-Earth Metal Amides | Yb-based amide with chiral prolinol | Excellent yields and enantioselectivity for α,β-unsaturated ketones. | organic-chemistry.org |
Chemoenzymatic Transformations and Biocatalysis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers an attractive green chemistry alternative to traditional methods, often providing unparalleled selectivity under mild conditions. numberanalytics.comrug.nlresearchgate.net For a molecule like this compound, several classes of enzymes are of interest for future research.
Epoxide Hydrolases (EHs): These enzymes catalyze the ring-opening of epoxides to form diols. They are particularly valuable for the kinetic resolution of racemic epoxides, a process that separates a mixture of enantiomers by reacting with one faster than the other, yielding an enantiopure epoxide and a diol. nih.govacs.org
Monooxygenases: These enzymes can directly introduce an oxygen atom to form an epoxide from an alkene precursor, often with high stereoselectivity. researchgate.neteuropean-coatings.com
Nitroreductases: The nitro group itself is a target for enzymatic transformation. Flavin-dependent nitroreductases can catalyze the six-electron reduction of a nitro group to an amino group, proceeding through nitroso and hydroxylamino intermediates. nih.govacs.org This opens up pathways to new functionalized molecules derived from the original nitro-epoxide scaffold.
Halohydrin Dehalogenases (HHDH): These enzymes can catalyze the ring-opening of epoxides with various nucleophiles, including cyanide (CN⁻), azide (B81097) (N₃⁻), and even nitrite (B80452) (NO₂⁻), providing a direct biocatalytic route to introduce or modify functional groups. rug.nlresearchgate.net
| Enzyme Class | Reaction Catalyzed | Application in Nitro-Epoxide Chemistry | Reference |
|---|---|---|---|
| Epoxide Hydrolase (EH) | Epoxide ring-opening (hydrolysis) | Kinetic resolution of racemic epoxides to obtain enantiopure forms. | rug.nlnih.gov |
| Monooxygenase | Alkene epoxidation | Enantioselective synthesis of epoxides from alkene precursors. | researchgate.neteuropean-coatings.com |
| Nitroreductase | Reduction of nitro group to amino group | Transformation of the nitromethyl group to an aminomethyl group. | nih.govacs.org |
| Halohydrin Dehalogenase (HHDH) | Epoxide ring-opening with nucleophiles | Enantioselective synthesis of functionalized products. | rug.nlresearchgate.net |
Continuous Flow Chemistry Applications
Continuous flow chemistry, which utilizes microreactors or flow reactors, is a paradigm shift from traditional batch processing. lsbu.ac.uk This technology offers significant advantages, especially for reactions that are highly exothermic or involve hazardous reagents, such as nitrations. acs.orgfraunhofer.de
Key benefits for the synthesis and transformation of this compound include:
Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time. fraunhofer.de Superior heat transfer capabilities prevent the formation of hotspots, which is critical for controlling highly exothermic nitration or ring-opening reactions, thus reducing the risk of explosions. acs.orgfraunhofer.de
Scalability: Scaling up a reaction in a flow system is achieved by running the reactor for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is often safer and more straightforward than using larger and larger batch vessels. acs.org
| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage of Flow Chemistry |
|---|---|---|---|
| Safety | Large volume of hazardous material; risk of thermal runaway. | Small reaction volume; excellent heat dissipation. | Significantly reduced risk of explosion for exothermic reactions. fraunhofer.de |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. | Higher selectivity and reproducibility. acs.orgnih.gov |
| Mixing | Often slow and inefficient, leading to side reactions. | Rapid and efficient mixing due to short diffusion distances. | Faster reaction rates and fewer impurities. acs.org |
| Scalability | Requires larger vessels, which can be a safety and engineering challenge. | Achieved by "numbering-up" or longer run times. | Safer and more predictable scale-up. acs.org |
Integration with Supramolecular Chemistry and Non-Covalent Interactions
Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the systems of two or more chemical species held together by non-covalent interactions. wikipedia.orgthno.org These interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, are weaker than covalent bonds but play a critical role in biological systems and materials science. wikipedia.org
Future research could explore the integration of this compound within supramolecular systems:
Host-Guest Chemistry: This field involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org Hosts like cyclodextrins, calixarenes, or self-assembled molecular cages could encapsulate this compound. thno.orgnitschkegroup-cambridge.com Such encapsulation can stabilize the reactive epoxide, alter its reactivity, or control its release in response to an external stimulus.
Controlling Reactivity: Non-covalent interactions can be harnessed to direct chemical reactions. By designing a host molecule that selectively binds the epoxide in a specific orientation, it may be possible to influence the regioselectivity or stereoselectivity of subsequent ring-opening reactions.
Self-Assembly: The functional groups on the epoxide and its derivatives (the nitro group, and hydroxyl groups from ring-opening) can participate in non-covalent interactions like hydrogen bonding, potentially driving the self-assembly of molecules into larger, ordered structures with novel material properties.
| Non-Covalent Interaction | Description | Potential Role in this compound Chemistry |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like O, N) and another nearby electronegative atom. | Could direct the approach of nucleophiles to the oxirane ring or guide self-assembly of ring-opened products. |
| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient dipoles. | Crucial for the binding of the molecule within the cavity of a nonpolar host molecule. wikipedia.org |
| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | The polar C-O bonds of the epoxide and the highly polar nitro group would strongly influence intermolecular organization. |
| Host-Guest Interactions | The sum of non-covalent forces that bind a "guest" molecule inside a "host" cavity. wikipedia.org | Encapsulation could protect the reactive epoxide, control its release, or modify its chemical properties. nitschkegroup-cambridge.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
